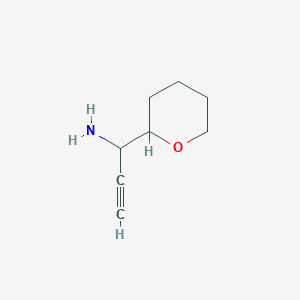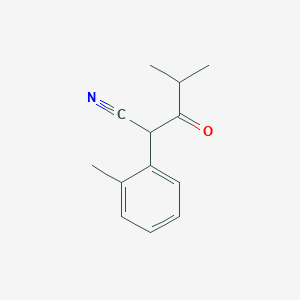
4-Methyl-2-(2-methylphenyl)-3-oxopentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(2-methylphenyl)-3-oxopentanenitrile is an organic compound with a complex structure that includes a nitrile group, a ketone group, and a methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2-methylphenyl)-3-oxopentanenitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-methylbenzaldehyde with a suitable nitrile source under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. Catalysts may be used to enhance the reaction rate and selectivity. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(2-methylphenyl)-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Methyl-2-(2-methylphenyl)-3-oxopentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Methyl-2-(2-methylphenyl)-3-oxopentanenitrile exerts its effects depends on its specific interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitrile and ketone groups are key functional groups that can participate in various chemical reactions, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(2-methylphenyl)-3-oxobutanenitrile
- 4-Methyl-2-(2-methylphenyl)-3-oxopropanenitrile
- 4-Methyl-2-(2-methylphenyl)-3-oxopentanamide
Uniqueness
4-Methyl-2-(2-methylphenyl)-3-oxopentanenitrile is unique due to its specific combination of functional groups and the position of the methyl substituents on the phenyl ring
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-methyl-2-(2-methylphenyl)-3-oxopentanenitrile |
InChI |
InChI=1S/C13H15NO/c1-9(2)13(15)12(8-14)11-7-5-4-6-10(11)3/h4-7,9,12H,1-3H3 |
InChI Key |
CQEYZNWRNOMFDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13212607.png)
![2-Bromo-N,N-diethyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide](/img/structure/B13212611.png)
![2-[(propan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B13212617.png)

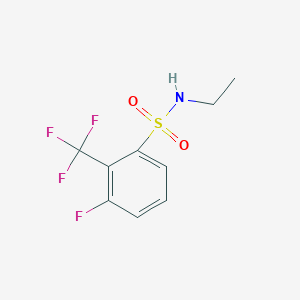

![3-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B13212626.png)
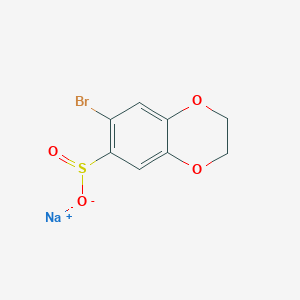
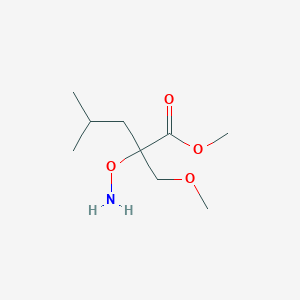
![2-[1-(Aminomethyl)-4-methylcyclohexyl]propan-2-ol](/img/structure/B13212646.png)
![2-Azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B13212653.png)
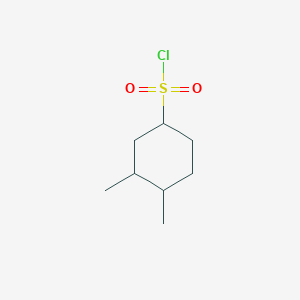
![6-{[4-(Aminomethyl)phenyl]methoxy}-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13212661.png)
